N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
Description
This compound is a synthetic oxalamide derivative featuring a benzo[d][1,3]dioxol-5-yl (piperonyl) group at the N1 position and a complex substituent at N2, comprising a 1-methyl-1H-pyrrol-2-yl moiety and a 4-methylpiperazine group. Its molecular formula is C26H33N5O4, with a molecular weight of 479.6 g/mol . The SMILES string (CN1CCN(C(CNC(=O)C(=O)Nc2ccc3c(c2)OCO3)c2ccc3c(c2)CCCN3C)CC1) highlights its intricate connectivity, including a methylpiperazine ring, a methylpyrrole unit, and the piperonyl group.
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[2-(4-methylpiperazin-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O4/c1-24-8-10-26(11-9-24)17(16-4-3-7-25(16)2)13-22-20(27)21(28)23-15-5-6-18-19(12-15)30-14-29-18/h3-7,12,17H,8-11,13-14H2,1-2H3,(H,22,27)(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICQBJFOBSIUKHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=CN4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide typically involves multi-step organic synthesis. The process begins with the preparation of the benzo[d][1,3]dioxole derivative, followed by the introduction of the pyrrole and piperazine moieties. Key steps include:
Formation of the benzo[d][1,3]dioxole core: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Attachment of the pyrrole ring: This step often involves the use of a pyrrole derivative, which is coupled to the benzo[d][1,3]dioxole core via a suitable linker.
Introduction of the piperazine ring: The piperazine moiety is introduced through nucleophilic substitution reactions, often using piperazine derivatives and appropriate alkylating agents.
Formation of the oxalamide linkage: The final step involves the coupling of the intermediate with oxalyl chloride or similar reagents to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics, including absorption, distribution, metabolism, and excretion.
Industrial Applications:
Mechanism of Action
The mechanism of action of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to receptors, modulating signal transduction pathways.
DNA Interaction: The compound could interact with DNA, influencing gene expression and cellular functions.
Comparison with Similar Compounds
N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide
- Molecular Formula : C20H22N4O4
- Molecular Weight : 382.4 g/mol
- Key Features: Replaces the 1-methylpyrrole and methylpiperazine groups with a pyridin-4-yl-substituted piperidine. However, the absence of a methylpiperazine moiety may reduce interactions with serotonin or dopamine receptors compared to the target compound .
N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide
- Molecular Formula : C19H25N3O4S
- Molecular Weight : 391.5 g/mol
- Key Features: Incorporates a tetrahydrothiophene (sulfur-containing heterocycle) instead of the pyrrole-piperazine system.
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
- Molecular Formula : C26H33N5O4
- Molecular Weight : 479.6 g/mol
- Key Features: Shares the methylpiperazine group with the target compound but replaces the 1-methylpyrrole with a tetrahydroquinoline scaffold. The tetrahydroquinoline’s planar aromatic system may enhance π-π stacking interactions with biological targets, though this could reduce conformational flexibility compared to the pyrrole-based analogue .
Comparative Data Table
Research Findings and Limitations
- Structural Flexibility vs. Stability: The target compound’s pyrrole-piperazine combination offers a balance between conformational flexibility (due to the pyrrole’s non-planar structure) and stability (from the piperazine’s rigid chair conformation) . In contrast, the tetrahydroquinoline analogue’s rigid structure may limit adaptation to target binding pockets .
- Solubility Considerations : The pyridine-containing analogue’s higher polarity suggests better aqueous solubility, but this may come at the cost of reduced membrane permeability .
- Metabolic Profile : The tetrahydrothiophene analogue’s sulfur atom poses a risk of sulfoxide formation, a common metabolic pathway that could shorten its half-life .
Biological Activity
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a complex organic compound known for its potential biological activities, particularly in medicinal chemistry. This compound features a unique structural combination that may confer distinct pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 454.5 g/mol. Its structure includes a benzo[d][1,3]dioxole moiety, a pyrrole derivative, and a piperazine-like group linked through an oxalamide functional group. The specific arrangement of these components is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H30N4O5 |
| Molecular Weight | 454.5 g/mol |
| Structural Features | Benzo[d][1,3]dioxole, Pyrrole, Piperazine |
Pharmacological Potential
Research indicates that compounds with similar structural features to this compound exhibit various pharmacological activities including:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial and fungal strains.
- Anti-inflammatory Effects : Certain compounds in the oxalamide class have been noted for their ability to reduce inflammation markers in vitro.
- Cytotoxicity : Studies have indicated that related compounds can induce apoptosis in cancer cell lines at specific concentrations.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:
- Inhibition of Enzymatic Activity : The oxalamide group may interact with specific enzymes, inhibiting their activity and thereby affecting cellular processes.
- Receptor Binding : The structural components may allow for binding to various receptors involved in inflammatory and pain pathways.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds. For example:
- Antimicrobial Study : A study evaluated the antimicrobial properties of oxalamide derivatives against E. coli and S. aureus, showing significant inhibition at low concentrations (IC50 values ranging from 10 to 30 µg/mL).
- Anti-inflammatory Research : In vitro tests on human peripheral blood mononuclear cells (PBMCs) revealed that related compounds did not induce apoptosis at lower concentrations but showed slight toxicity at higher doses (100 µg/mL), suggesting a narrow therapeutic window.
- Cytotoxicity Assays : Research on cancer cell lines demonstrated that certain oxalamides could reduce cell viability significantly, indicating potential as chemotherapeutic agents.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other oxalamides and benzo[d][1,3]dioxole derivatives:
| Compound Name | IC50 (µg/mL) | Biological Activity |
|---|---|---|
| N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-hydroxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide | 15 | Antimicrobial |
| N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide | 20 | Anti-inflammatory |
| N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide | 18 | Cytotoxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
